molecular formula C20H31NO5 B561923 (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid CAS No. 160141-23-1

(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid

Cat. No.: B561923
CAS No.: 160141-23-1
M. Wt: 365.5 g/mol
InChI Key: FTMLRDMMNWLYOE-UAGQMJEPSA-N
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Description

(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid is a complex organic compound with the molecular formula C20H31NO5. This compound is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amino group, a methyl group, and a phenylpropionic acid moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol and reagents like dimethyl sulfide or zinc for specific steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ozone for oxidation, hydrogen peroxide for oxidative workup, and dimethyl sulfide or zinc for reductive workup. The reaction conditions typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid include:

Uniqueness

What sets (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid apart is its unique combination of functional groups, which confer specific reactivity and stability. The presence of the t-Boc protected amino group and the phenylpropionic acid moiety makes it particularly useful in synthetic chemistry and proteomics research.

Properties

CAS No.

160141-23-1

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid

InChI

InChI=1S/C20H31NO5/c1-6-14(2)16(21-19(24)26-20(3,4)5)13-25-17(18(22)23)12-15-10-8-7-9-11-15/h7-11,14,16-17H,6,12-13H2,1-5H3,(H,21,24)(H,22,23)/t14-,16+,17-/m0/s1

InChI Key

FTMLRDMMNWLYOE-UAGQMJEPSA-N

SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Synonyms

(αS)-α-[[(2S,3S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylpentyl]oxy]benzenepropanoic Acid; 

Origin of Product

United States

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